Irinotecan-d10 Hydrochloride (Major)

Overview

Description

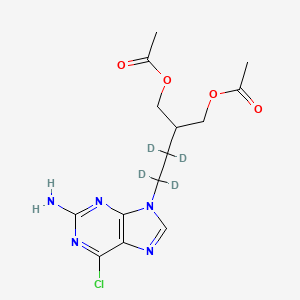

Irinotecan-d10 Hydrochloride (Major) is a deuterated form of Irinotecan Hydrochloride, a topoisomerase I inhibitor used primarily in chemotherapy. This compound is a water-soluble analogue of camptothecin, which is extracted from the Chinese tree Camptotheca acuminata . Irinotecan-d10 Hydrochloride is used in scientific research to study the pharmacokinetics and metabolism of Irinotecan, as the deuterium atoms can provide more detailed insights through mass spectrometry.

Mechanism of Action

Target of Action

Irinotecan-d10 Hydrochloride, like its parent compound Irinotecan, primarily targets DNA topoisomerase I . This enzyme is crucial for relieving torsional strain in the DNA double helix during replication and transcription .

Biochemical Pathways

The primary biochemical pathway affected by Irinotecan-d10 Hydrochloride is the DNA replication and transcription process. By inhibiting topoisomerase I, the drug prevents the normal unwinding and rewinding of DNA strands, thereby disrupting DNA replication and RNA transcription .

Pharmacokinetics

The pharmacokinetics of Irinotecan-d10 Hydrochloride are expected to be similar to those of Irinotecan. Irinotecan is mainly excreted via the biliary route (66%) and its clearance is independent of dose . It is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . The action of Irinotecan is terminated by glucuronidation by UDP glucuronosyl transferase 1A1 .

Result of Action

The result of Irinotecan-d10 Hydrochloride’s action is the induction of DNA damage that cannot be repaired, leading to cell death . This effect is particularly pronounced in cancer cells and other rapidly dividing cells, which rely heavily on DNA replication for their growth and proliferation .

Action Environment

The action of Irinotecan-d10 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by the pH of the environment, as Irinotecan and its active metabolite SN-38 exist in two pH-dependent equilibrium isoforms . Additionally, the drug’s action can be influenced by the presence of specific enzymes in the tissue, such as carboxylesterase and UDP glucuronosyl transferase 1A1, which are involved in the activation and inactivation of the drug, respectively .

Biochemical Analysis

Biochemical Properties

Irinotecan-d10 Hydrochloride (Major) is a potent inhibitor of DNA topoisomerase I . It interacts with the enzyme to prevent the resealing of DNA strands, thereby interfering with DNA synthesis . This interaction is crucial for its role in biochemical reactions.

Cellular Effects

Irinotecan-d10 Hydrochloride (Major) has significant effects on various types of cells. It causes breaks in the DNA of cells that cannot be repaired . This action stops the growth of cancer cells and other rapidly dividing cells, leading to cell death . It influences cell function by impacting cell signaling pathways and altering gene expression .

Molecular Mechanism

The molecular mechanism of action of Irinotecan-d10 Hydrochloride (Major) involves its conversion to an active metabolite, SN-38, by tissue carboxylesterase . Both Irinotecan-d10 Hydrochloride (Major) and SN-38 form a complex with topoisomerase I, blocking its enzymatic activity and interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and subsequent cancer cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Irinotecan-d10 Hydrochloride (Major) can change over time. It has been observed that the compound has good stability within 18 months

Dosage Effects in Animal Models

The effects of Irinotecan-d10 Hydrochloride (Major) can vary with different dosages in animal models. For instance, it has been observed that the anti-tumor effects of the compound were markedly superior to those of the non-deuterated form in several xenograft models

Metabolic Pathways

Irinotecan-d10 Hydrochloride (Major) is involved in several metabolic pathways. It is converted to its active metabolite, SN-38, by tissue carboxylesterase . Its action is terminated by glucuronidation by UDP glucuronosyl transferase 1A1 . Understanding these metabolic pathways can provide insights into the effects of the compound on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Irinotecan-d10 Hydrochloride (Major) within cells and tissues are complex processes. It has been suggested that the compound’s buildup in the enterocytes can be facilitated by biliary efflux and OATP2B1-mediated enterocyte uptake . Additionally, intestinal P-glycoprotein (P-gp) likely facilitates the detoxification of the compound in the enterocytes .

Subcellular Localization

As a DNA topoisomerase I inhibitor, it is expected to localize in the nucleus where it interacts with the enzyme to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irinotecan-d10 Hydrochloride involves the incorporation of deuterium atoms into the Irinotecan molecule. This is typically achieved through the use of deuterated reagents in the synthesis process.

Industrial Production Methods

Industrial production of Irinotecan-d10 Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Irinotecan-d10 Hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: Conversion to its active metabolite, SN-38, by carboxylesterase.

Oxidation and Reduction: Involvement of cytochrome P450 enzymes in the metabolism.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylesterase for hydrolysis, cytochrome P450 enzymes for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .

Major Products

The major product formed from the hydrolysis of Irinotecan-d10 Hydrochloride is SN-38, which is a potent inhibitor of DNA topoisomerase I .

Scientific Research Applications

Irinotecan-d10 Hydrochloride is widely used in scientific research for various applications:

Chemistry: Studying the detailed metabolic pathways and reaction mechanisms of Irinotecan.

Biology: Investigating the cellular uptake and distribution of Irinotecan in biological systems.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of Irinotecan in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Camptothecin: The parent compound from which Irinotecan is derived.

Topotecan: Another topoisomerase I inhibitor used in chemotherapy.

SN-38: The active metabolite of Irinotecan with higher potency.

Uniqueness

Irinotecan-d10 Hydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies using mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .

Properties

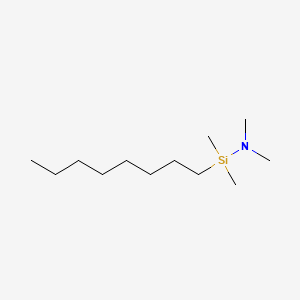

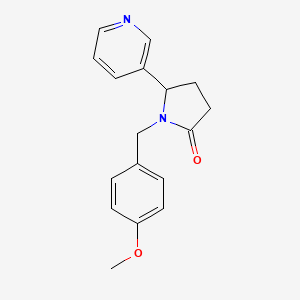

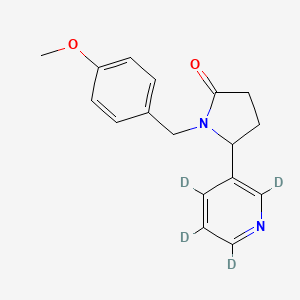

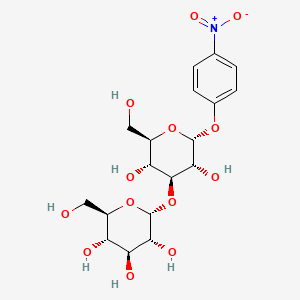

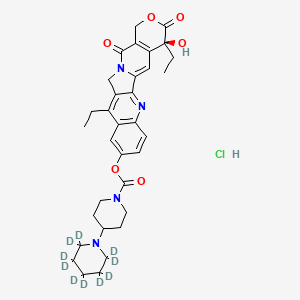

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i5D2,6D2,7D2,12D2,13D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKHSYORGJETM-SLLIWMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.